molecular formula C25H24N2O3 B590111 [4-hydroxy-1-(2-morpholin-4-ylethyl)indol-3-yl]-naphthalen-1-ylmethanone CAS No. 1427325-73-2

[4-hydroxy-1-(2-morpholin-4-ylethyl)indol-3-yl]-naphthalen-1-ylmethanone

Cat. No.: B590111
CAS No.: 1427325-73-2
M. Wt: 400.5 g/mol
InChI Key: BZFDQRQHYLPNHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

JWH 200 4-hydroxyindole metabolite is primarily used in forensic and research applications. It serves as an analytical reference standard for the detection and identification of JWH 200 metabolites in biological samples. This is particularly important in forensic toxicology for the analysis of synthetic cannabinoid use . Additionally, it may be used in studies investigating the metabolism and pharmacokinetics of synthetic cannabinoids .

Mechanism of Action

Target of Action

The primary target of the JWH 200 4-hydroxyindole metabolite is the cannabinoid receptor 1 (CB1) . The CB1 receptor is a G protein-coupled receptor located primarily in the central and peripheral nervous system. It plays a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including appetite, pain-sensation, mood, and memory.

Mode of Action

The JWH 200 4-hydroxyindole metabolite acts as an agonist at the CB1 receptor . It binds to the CB1 receptor with high affinity, which leads to a series of reactions that result in the reduction of the release of certain neurotransmitters from presynaptic neurons .

Biochemical Pathways

Upon binding to the CB1 receptor, the JWH 200 4-hydroxyindole metabolite triggers a cascade of biochemical reactions. These include the inhibition of adenylate cyclase activity, the activation of mitogen-activated protein kinases, and the modulation of several ion channels. These actions can lead to changes in the release of various neurotransmitters, affecting physiological processes such as pain perception, mood, and appetite .

Pharmacokinetics

It is expected to be a urinary metabolite of jwh 200 based on the metabolism of the closely-related jwh 015 and jwh 018

Result of Action

The binding of the JWH 200 4-hydroxyindole metabolite to the CB1 receptor can result in a variety of molecular and cellular effects. These include changes in neurotransmitter release, which can affect various physiological processes such as pain perception, mood, and appetite . The specific effects can vary depending on factors such as the specific location of the CB1 receptors and the physiological context.

Safety and Hazards

JWH 200 4-hydroxyindole metabolite is intended for forensic and research applications . It is not for human or veterinary use .

Chemical Reactions Analysis

Types of Reactions

JWH 200 4-hydroxyindole metabolite can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

JWH 200 4-hydroxyindole metabolite is unique in its specific hydroxylation pattern, which distinguishes it from other metabolites of JWH 200 and related compounds. This unique structure may influence its pharmacokinetics and metabolic pathways .

Properties

IUPAC Name

[4-hydroxy-1-(2-morpholin-4-ylethyl)indol-3-yl]-naphthalen-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O3/c28-23-10-4-9-22-24(23)21(17-27(22)12-11-26-13-15-30-16-14-26)25(29)20-8-3-6-18-5-1-2-7-19(18)20/h1-10,17,28H,11-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZFDQRQHYLPNHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2C=C(C3=C2C=CC=C3O)C(=O)C4=CC=CC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501017859
Record name JWH-200 4-hydroxyindole metabolite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501017859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427325-73-2
Record name JWH-200 4-hydroxyindole metabolite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501017859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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